(3R,4R)-1-Cyclobutyl-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol is a synthetic compound designed and synthesized as part of a series of trans-1-piperazino-3-phenylindans. [] This series was investigated for its potential to exhibit peripheral 5-hydroxytryptamine (5-HT2) receptor antagonism, shifting away from the typical neuroleptic profile associated with this class of compounds. [] This particular compound demonstrated potent antihypertensive activity in animal models, specifically in spontaneously hypertensive rats. [] This activity was linked to its ability to antagonize the pressor effect induced by 5-HT. []
While the specific synthesis of (3R,4R)-1-cyclobutyl-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol is not detailed in the provided papers, the synthesis of similar trans-1-piperazino-3-phenylindans with potent 5-HT2-antagonistic activity is described. [] The synthesis strategy involved modifications to the indan ring, specifically at the 6-position with either an unsubstituted or a fluoro substituent. [] Additionally, a five- or six-membered heterocyclic ring was introduced and attached to the piperazine ring via an ethylene chain. []
The primary mechanism of action for (3R,4R)-1-cyclobutyl-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol is attributed to its potent antagonism of peripheral 5-HT2 receptors. [] This antagonism was demonstrated in pithed rats, where the compound effectively blocked the pressor effect induced by 5-HT at significantly lower doses compared to doses required for antagonizing the pressor effect of phenylephrine. [] This selectivity for 5-HT2 receptors over other adrenergic receptors highlights its specific mode of action in mediating antihypertensive effects. []
The primary application of (3R,4R)-1-cyclobutyl-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol, as identified in the scientific literature, is its potential as an antihypertensive agent. [] Its efficacy in lowering blood pressure was demonstrated in animal models of hypertension, indicating its potential for further development as a therapeutic intervention for human hypertension. []
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1